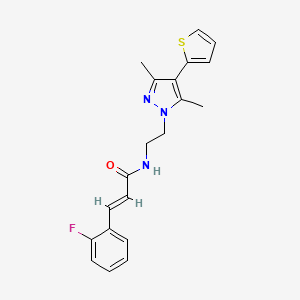
(E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide is a useful research compound. Its molecular formula is C20H20FN3OS and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)acrylamide is a synthetic derivative that incorporates both pyrazole and thiophene moieties. These structural features are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by recent research findings.
- Molecular Formula : C16H17N3OS
- Molecular Weight : 331.45 g/mol
- IUPAC Name : N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(2-fluorophenyl)acrylamide
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
- Anti-inflammatory Activity : The presence of the thiophene ring contributes to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : The pyrazole moiety has been linked to antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of essential microbial enzymes.
- Anticancer Activity : Compounds with similar structures have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth.
Biological Activity Overview
1. Anti-inflammatory Effects
A study demonstrated that similar thiophene derivatives exhibited significant anti-inflammatory activity in vitro. Compounds were tested for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, showing a dose-dependent response.
2. Antimicrobial Activity
Research on related pyrazole compounds indicated broad-spectrum antimicrobial efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 2.50 to 20 µg/mL for several derivatives, suggesting that the compound may exhibit similar properties.
3. Antioxidant Activity
The DPPH radical scavenging assay revealed that compounds with similar scaffolds showed high antioxidant activity, with scavenging percentages reaching up to 90%. This suggests that this compound may also possess significant antioxidant capabilities.
4. Anticancer Activity
In vitro studies on cancer cell lines (e.g., A549 lung cancer cells) indicated that pyrazole derivatives can induce apoptosis through caspase activation pathways. The compound's structural features may enhance its binding affinity to target proteins involved in cancer progression.
Eigenschaften
IUPAC Name |
(E)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-14-20(18-8-5-13-26-18)15(2)24(23-14)12-11-22-19(25)10-9-16-6-3-4-7-17(16)21/h3-10,13H,11-12H2,1-2H3,(H,22,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVXCWIEWBDAJY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CC=C2F)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CC=C2F)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













